Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is a coordination compound with the molecular formula C22H24CuN4O6 This compound is known for its distinctive structure, where copper is coordinated with two ligands of 4-[(p-nitrophenyl)imino]-2-pentanonato
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper typically involves the reaction of copper(II) salts with 4-[(p-nitrophenyl)imino]-2-pentanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the nitro groups present in the compound, converting them to amino groups.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s interactions with biological molecules, such as DNA, are of interest for understanding its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.
Wirkmechanismus
The mechanism by which Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper exerts its effects involves its ability to interact with various molecular targets. The copper center can coordinate with different biological molecules, potentially disrupting their normal function. The nitrophenyl groups may also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl)phosphate: Another compound with nitrophenyl groups, used in similar research contexts.
Copper(II) acetylacetonate: A well-known copper complex used in various chemical applications.
Uniqueness
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is unique due to its specific ligand structure and the presence of nitrophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of ligand structure on the behavior of copper complexes.
Eigenschaften
Molekularformel |
C22H22CuN4O6 |
---|---|
Molekulargewicht |
502.0 g/mol |
IUPAC-Name |
copper;4-(4-nitrophenyl)iminopentan-2-one |
InChI |
InChI=1S/2C11H11N2O3.Cu/c2*1-8(7-9(2)14)12-10-3-5-11(6-4-10)13(15)16;/h2*3-7H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
SQOBPAJAKRWUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])[CH-]C(=O)C.CC(=NC1=CC=C(C=C1)[N+](=O)[O-])[CH-]C(=O)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.